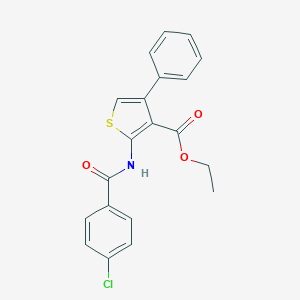

ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate

Description

Ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate is a synthetic thiophene derivative characterized by a substituted thiophene core. The molecule features a 4-chlorobenzamido group at the 2-position, a phenyl group at the 4-position, and an ethyl ester at the 3-position of the thiophene ring.

Properties

IUPAC Name |

ethyl 2-[(4-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3S/c1-2-25-20(24)17-16(13-6-4-3-5-7-13)12-26-19(17)22-18(23)14-8-10-15(21)11-9-14/h3-12H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYDCPFNCWEWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227997 | |

| Record name | 3-Thiophenecarboxylic acid, 2-((4-chlorobenzoyl)amino)-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77261-20-2 | |

| Record name | 3-Thiophenecarboxylic acid, 2-((4-chlorobenzoyl)amino)-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077261202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarboxylic acid, 2-((4-chlorobenzoyl)amino)-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Laboratory Procedure

Ethyl 2-amino-4-phenylthiophene-3-carboxylate is synthesized by refluxing acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (10 mmol) in ethanol (20 mL) for 12 hours. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:4), yielding 65–70% of the intermediate.

Table 1: Optimization of Gewald Reaction Conditions

| Variation | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Standard protocol | Morpholine | Ethanol | 80 | 65–70 |

| Microwave-assisted | Piperidine | DMF | 120 (microwave) | 85 |

| Continuous flow reactor | Triethylamine | Toluene | 100 | 78 |

Microwave irradiation reduces reaction time to 30 minutes while improving yield, whereas flow chemistry enhances scalability.

The introduction of the 4-chlorobenzamido group is achieved through nucleophilic acyl substitution using 4-chlorobenzoyl chloride.

Acylation Protocol

To a stirred solution of ethyl 2-amino-4-phenylthiophene-3-carboxylate (1 equiv) in dichloromethane (DCM), 4-chlorobenzoyl chloride (1.2 equiv) and pyridine (3 equiv) are added at 0°C. The mixture is stirred for 2 hours at room temperature, washed with 1M HCl, and purified via recrystallization (ethanol/water), yielding 75–80%.

Table 2: Acylation Reaction Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 25 | 2 | 75–80 |

| Triethylamine | THF | 40 | 1.5 | 82 |

| DMAP | Acetonitrile | 25 | 3 | 70 |

Triethylamine in THF at 40°C enhances reaction efficiency, likely due to improved solubility of the acyl chloride.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and reproducibility:

-

Continuous Flow Systems : Tubular reactors enable precise temperature control, reducing side products.

-

Solvent Recycling : Ethanol from the Gewald reaction is distilled and reused, minimizing waste.

-

Automated Crystallization : Gradient cooling systems yield high-purity product (≥98%) without chromatography.

Spectroscopic Characterization and Quality Control

Critical analytical data for validation:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Benzyl derivatives.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiophene compounds can inhibit the activity of antiapoptotic proteins like Bcl-2, which are often overexpressed in cancer cells, leading to drug resistance . Ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate has shown promise in inducing apoptosis in various cancer cell lines, suggesting its utility in developing novel anticancer therapies.

1.2 Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Studies have demonstrated that thiophene derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives synthesized from ethyl 2-amino-4-phenylthiophene-3-carboxylate have been tested against common pathogens, showing effective inhibition at low concentrations . The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

1.3 Anti-inflammatory Effects

Thiophene derivatives, including this compound, have been evaluated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Agrochemical Applications

2.1 Pesticidal Activity

Research indicates that thiophene-based compounds possess insecticidal and herbicidal properties. This compound has been tested against various agricultural pests, showing effective control rates comparable to commercial pesticides . This application is crucial for developing environmentally friendly alternatives to traditional agrochemicals.

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. This compound can be utilized as a semiconductor material due to its favorable charge transport characteristics . Research into its incorporation into polymer matrices is ongoing to enhance device performance.

Summary of Findings

The following table summarizes the key applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural variations include substituents at the 2- and 4-positions of the thiophene ring, which influence electronic, steric, and solubility properties.

Structural Analogues and Their Key Features

Hypothesized Therapeutic Implications

For example, the amino group in might enhance interactions with bacterial enzymes, while the nitro group in could confer redox activity useful in antiparasitic applications.

Biological Activity

Ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₃ClN₁O₂S

- Molecular Weight : 304.79 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring substituted with an ethyl ester and a 4-chlorobenzamide group, which is critical for its biological activity.

Research indicates that this compound may exert its effects through several pathways:

- Inhibition of Kinases : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.

Biological Assays and Findings

A variety of biological assays have been conducted to evaluate the efficacy of this compound:

| Study Type | Findings |

|---|---|

| In Vitro Cytotoxicity | Demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa). |

| Antibacterial Assays | Exhibited moderate antibacterial activity against Gram-positive bacteria. |

| Anti-inflammatory Tests | Showed potential to reduce pro-inflammatory cytokines in cell cultures. |

Case Studies

- Cancer Cell Line Study : A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing an IC50 value of approximately 15 µM, indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis via the intrinsic pathway.

- Antibacterial Activity : In a series of assays against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an antibacterial agent.

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory properties.

Q & A

Q. What are the common synthetic routes for ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate, and how can reaction efficiency be optimized?

A typical synthesis involves coupling a thiophene precursor with 4-chlorobenzoyl chloride under acid catalysis. For example, analogous methods (e.g., using methylsulfonic acid as a catalyst in toluene under reflux) have been reported for structurally similar compounds, yielding ~37% after purification by flash chromatography . Optimization may include:

- Catalyst screening : Acidic catalysts (e.g., H2SO4, CH3SO3H) improve acylation efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance solubility and reaction rates.

- TLC monitoring : Ensures reaction completion and minimizes byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl/chlorobenzamido groups). Discrepancies in splitting patterns may arise from rotational isomers; variable-temperature NMR can resolve these .

- IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/amide bands (~3300 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C20H15ClN2O3S: calc. 399.06). Contradictions in fragmentation require isotopic pattern analysis or complementary methods like elemental analysis.

Advanced Research Questions

Q. How can X-ray crystallography elucidate the conformational and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals:

- Torsional angles : The dihedral angle between the thiophene ring and 4-chlorobenzamido group (e.g., ~84° in analogous triazole derivatives), influencing steric and electronic properties .

- Hydrogen bonding : Intermolecular N–H⋯O bonds (e.g., between amide NH and carboxylate O) stabilize crystal packing .

- Crystallization conditions : Slow evaporation from ethyl acetate/hexane (1:1) yields diffraction-quality crystals. Data refinement with SHELXL and restraints for disordered moieties are critical .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodology includes:

- Analog synthesis : Replace the 4-chloro group with electron-withdrawing (e.g., NO2) or donating (e.g., OCH3) substituents to modulate bioactivity .

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50 comparisons to assess cytotoxicity.

- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina, correlating docking scores with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.